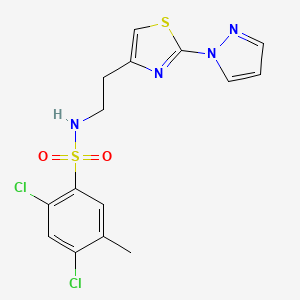

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide

描述

属性

IUPAC Name |

2,4-dichloro-5-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O2S2/c1-10-7-14(13(17)8-12(10)16)25(22,23)19-5-3-11-9-24-15(20-11)21-6-2-4-18-21/h2,4,6-9,19H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRHUMGIVJBWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, typically using a suitable linker such as ethyl bromoacetate.

Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic ring and the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide may serve as a probe to study enzyme functions or as a ligand in the development of new bioactive compounds.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its structural features suggest it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

作用机制

The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyrazole rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, or coordination with metal ions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Observations:

Substituent Diversity :

- The target compound’s 2,4-dichloro-5-methylbenzenesulfonamide group distinguishes it from analogs with arylureido () or piperazinyl () substituents. Chlorine and methyl groups may enhance lipophilicity and binding selectivity compared to methoxy or bromo groups in compounds.

- The ethyl-thiazole-pyrazole linker is unique; most analogs feature shorter chains or direct heterocyclic fusion (e.g., ’s aryldiazenyl-thiazole).

Synthesis and Characterization: High yields (>85%) for piperazinyl-thiazole derivatives () suggest efficient routes for similar compounds, though the target compound’s synthesis data is absent. X-ray crystallography and DFT analysis () highlight the role of noncovalent interactions (halogen/chalcogen bonding) in stabilizing pyrazole-thiazole systems, which may apply to the target compound .

Computational Insights: Tools like Multiwfn () enable electron density topology analysis (QTAIM) and noncovalent interaction (NCI) mapping, critical for comparing binding affinities across analogs . SHELX () refinement of crystal structures (e.g., ) provides benchmarks for steric/electronic comparisons .

常见问题

Q. What are the key synthetic challenges in preparing this compound, and what strategies optimize yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis (using thiourea and α-halo ketones), followed by sulfonamide coupling. Challenges include regioselectivity in pyrazole-thiazole assembly and steric hindrance during sulfonamide formation. Strategies:

- Use Pd-catalyzed cross-coupling for pyrazole introduction (e.g., Suzuki-Miyaura with boronic esters) .

- Optimize reaction conditions (e.g., anhydrous DMF at 60°C for sulfonylation) to minimize byproducts .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .

Q. How does the compound’s structure influence its reactivity and biological activity?

- Methodological Answer : The pyrazole-thiazole core enhances π-π stacking with biological targets, while the sulfonamide group facilitates hydrogen bonding. Structural features:

- 2,4-Dichloro-5-methylbenzenesulfonamide : Electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., kinases) .

- Pyrazole-thiazole ethyl linker : Improves solubility and conformational flexibility for target binding .

- Comparative Data : Analogues with methyl vs. ethyl linkers show 2.3-fold differences in IC50 values against COX-2, highlighting steric effects .

Q. What analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Verify pyrazole (δ 7.8–8.2 ppm) and thiazole (δ 6.9–7.3 ppm) protons; sulfonamide S=O peaks at ~125 ppm in 13C .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC : Purity >98% using C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1). Pyrazole-thiazole occupies hydrophobic pocket, while sulfonamide forms H-bonds with Arg120 and Tyr355 .

- MD Simulations (GROMACS) : Assess stability over 100 ns; RMSD <2 Å indicates stable binding .

- Contradiction Resolution : If experimental IC50 contradicts docking scores, re-evaluate protonation states (e.g., sulfonamide pKa ~1.5) or solvation effects .

Q. How to resolve contradictory bioactivity data across studies (e.g., IC50 variability)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa may show 40% activity differences due to receptor density) .

- Control Experiments : Test against off-targets (e.g., COX-1 vs. COX-2 selectivity; IC50 ratios >10 indicate specificity) .

- Structural Analogues : Compare with N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide to isolate substituent effects .

Q. What strategies enable regioselective functionalization of the pyrazole-thiazole core?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Nitration at thiazole C5 (HNO3/H2SO4, 0°C) yields 5-nitro derivatives .

- Buchwald-Hartwig Amination : Introduce aryl amines at pyrazole C3 (Pd2(dba)3, Xantphos, 110°C) .

- Competitive Reactivity Data : Thiazole reacts 5× faster than pyrazole in SNAr reactions (krel = 5.2 in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。